molecular formula C19H23N3OS B2966968 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897459-22-2

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide

Número de catálogo: B2966968
Número CAS: 897459-22-2
Peso molecular: 341.47
Clave InChI: TWUGCJFWXITSER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[2,1-b]thiazole core, makes it a promising candidate for various scientific research applications.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide stands out due to its specific structural features and its potent inhibitory effects on EGFR, making it a promising candidate for anticancer therapy. Its unique combination of imidazo[2,1-b]thiazole and dipropylacetamide moieties contributes to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and observed pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of imidazo[2,1-b]thiazole derivatives with dipropylacetamide. The structural framework includes a phenyl group attached to an imidazo-thiazole core, which has been shown to influence biological activity significantly.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives which were tested against acute myeloid leukemia (AML) cell lines. Among these, compounds related to the imidazo-thiazole structure demonstrated potent inhibition of FLT3 kinase, which is crucial in AML pathology. For example, one derivative showed an IC50 value of 0.002 μM against MV4-11 cells, indicating high potency in cellular assays .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[2,1-b]thiazole core can enhance or diminish biological activity. The presence of electron-donating or withdrawing groups on the phenyl ring plays a crucial role in modulating the compound's efficacy against cancer cells. For instance, substituents that increase lipophilicity tend to improve cellular uptake and bioavailability .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases associated with cell proliferation and survival pathways. This compound has been shown to induce apoptosis in cancer cells through various signaling cascades, including those involving FLT3 and other related pathways .

Case Studies

Several case studies have documented the effectiveness of imidazo-thiazole derivatives in treating various cancers:

  • Acute Myeloid Leukemia (AML) : A study demonstrated that compounds derived from imidazo[2,1-b]thiazole effectively inhibited FLT3-dependent AML cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Breast Cancer : In vitro studies using MCF-7 breast cancer cells indicated that certain thiazole hybrids displayed comparable or superior cytotoxicity to cisplatin, suggesting their potential as alternative therapeutic agents .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound fits well into the active sites of key proteins such as Rab7b, which is implicated in cancer cell survival and proliferation .

Propiedades

IUPAC Name

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUGCJFWXITSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.